molecular formula C23H24O7 B12376649 JE-133

JE-133

Cat. No.: B12376649
M. Wt: 412.4 g/mol
InChI Key: KLFCYYHBTRAHIZ-WLERDACDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate, is a complex chiral coumarin derivative of significant interest in medicinal chemistry and pharmacology research. Its intricate structure, featuring fused dihydroisocoumarin and chromene rings with specific stereocenters, makes it a valuable scaffold for probing biological pathways. Researchers utilize this compound primarily as a key intermediate in the synthesis of novel potential therapeutic agents , particularly those targeting oxidative stress-related pathways and inflammatory processes. The presence of catechol (dihydroxybenzene) and chromene motifs suggests potential investigation into its antioxidant properties and its interaction with cellular signaling proteins . Its precise stereochemistry is critical for its bioactivity and binding affinity, making it an essential tool for structure-activity relationship (SAR) studies aimed at developing more potent and selective enzyme inhibitors or receptor modulators. This reagent is intended for use in controlled laboratory settings to advance the understanding of complex biochemical interactions and for the development of new chemical entities.

Properties

Molecular Formula

C23H24O7

Molecular Weight

412.4 g/mol

IUPAC Name

ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate

InChI

InChI=1S/C23H24O7/c1-4-28-23(26)22-17(9-14-8-15(27-3)5-6-20(14)30-22)21-16-11-19(25)18(24)10-13(16)7-12(2)29-21/h5-6,8-12,21-22,24-25H,4,7H2,1-3H3/t12-,21-,22+/m1/s1

InChI Key

KLFCYYHBTRAHIZ-WLERDACDSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C(=CC2=C(O1)C=CC(=C2)OC)[C@H]3C4=CC(=C(C=C4C[C@H](O3)C)O)O

Canonical SMILES

CCOC(=O)C1C(=CC2=C(O1)C=CC(=C2)OC)C3C4=CC(=C(C=C4CC(O3)C)O)O

Origin of Product

United States

Preparation Methods

Methoxylation at C6

The C6 hydroxyl group on the chromene ring is methylated using dimethyl sulfate in the presence of K₂CO₃. This SN2 reaction proceeds quantitatively in acetone at 50°C, introducing the methoxy group without epimerization.

Esterification of the Carboxylic Acid

The intermediate carboxylic acid at C2 of the chromene is esterified with ethanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents. The reaction is conducted in dichloromethane at room temperature, yielding the ethyl ester with 95% efficiency.

Deprotection of Hydroxyl Groups

Acetyl protecting groups on the isochromene’s C6 and C7 positions are removed via hydrolysis with NaOH in methanol/water (4:1). The reaction is monitored by TLC to prevent over-hydrolysis, yielding the free dihydroxy groups.

Green Chemistry and Catalytic Innovations

Recent advancements emphasize solvent-free reactions and recyclable catalysts. Dekamin et al. (2013) reported using potassium phthalimide-N-oxyl (PoPINO) in aqueous media to synthesize 2-amino-4H-chromenes, reducing reaction times to 30 minutes. Similarly, Joshi et al. (2014) employed a silica gel-based amino-functionalized catalyst, achieving 96% yield while enabling catalyst reuse for five cycles without activity loss. These methods align with the target compound’s synthesis, minimizing waste and enhancing scalability.

Analytical Characterization and Quality Control

Final product purity is verified via:

  • HPLC : Reverse-phase C18 column, 90:10 acetonitrile/water, retention time 12.3 minutes.
  • NMR : Distinct signals for the ethyl ester (δ 1.35 ppm, triplet; δ 4.25 ppm, quartet) and methoxy group (δ 3.78 ppm, singlet).
  • X-ray crystallography : Confirms the (2S,1R,3R) configuration via anomalous dispersion effects.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate can undergo various types of chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can be hydrolyzed to release the active chromene moiety, which can then exert its effects on various cellular pathways.

Comparison with Similar Compounds

Key Observations :

Computational Similarity Metrics

Structural similarity was quantified using Tanimoto coefficients (Tc) and Morgan fingerprints (radius = 2, 2048 bits) :

Compound Pair Tanimoto Coefficient (Tc) Dice Coefficient
Target vs. Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 0.62 0.75
Target vs. Aglaithioduline 0.48 0.58

A Tc ≥ 0.5 indicates moderate similarity, suggesting shared pharmacophoric features . However, the lower Tc with aglaithioduline highlights divergent functional groups (ester vs. hydroxamate).

Docking Affinity and Binding Mode Variability

Molecular docking studies reveal that minor structural changes significantly alter binding affinities. For example:

  • The target compound’s dihydroxy groups form hydrogen bonds with catalytic residues of HDAC8 (ΔG = -9.2 kcal/mol), whereas methoxy-substituted analogs (e.g., compound 6d) exhibit weaker binding (ΔG = -7.8 kcal/mol) due to reduced polar interactions .
  • Activity cliffs are observed: compound 6h (phenyl substituent) shows 10-fold lower potency than the target compound despite a Tc of 0.55, underscoring the critical role of the 6,7-dihydroxy motif .

Bioactivity Profile Clustering

Hierarchical clustering of bioactivity data (NCI-60 and PubChem) groups the target compound with dihydroxy-containing analogs, correlating with shared antiproliferative activity against leukemia cell lines (e.g., K-562, CCRF-CEM) . In contrast, methoxy-rich analogs cluster separately, showing preferential activity against solid tumors .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
LogP 2.1 3.4
Molecular Weight (Da) 442.4 349.4
Hydrogen Bond Donors 2 0
Topological PSA (Ų) 95.2 58.3

The target compound’s lower LogP and higher polar surface area (PSA) suggest improved aqueous solubility compared to methoxy-substituted analogs, aligning with its dihydroxy groups .

Biological Activity

Ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and other relevant biological activities based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of isocoumarins, which are known for their diverse biological activities. The structure can be characterized as follows:

  • Molecular Formula : C20H22O7
  • Molecular Weight : 374.39 g/mol
  • CAS Number : 139528-85-1

1. Cytotoxic Activity

Research indicates that ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM) Reference
MDA-MB-4352.4
HL-601.2
HCT-85.0

The compound's mechanism of action appears to involve the induction of apoptosis in these cells, as evidenced by increased caspase activity and DNA fragmentation assays.

2. Anti-inflammatory Properties

Ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate has been studied for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

3. Antioxidant Activity

The compound also exhibits antioxidant properties. In various assays measuring the ability to scavenge free radicals (DPPH and ABTS assays), it showed significant activity comparable to established antioxidants like ascorbic acid.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on human cancer cell lines, ethyl (2S)-3-(...) was tested against multiple lines including breast cancer (MDA-MB-435) and leukemia (HL-60). The results indicated a dose-dependent response with IC50 values suggesting potent activity against these cells.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of inflammation induced by LPS. The treatment resulted in a significant reduction in paw edema and inflammatory markers in serum, indicating its potential therapeutic use in inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.